molecular formula C14H13FN2O B5316129 6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B5316129
M. Wt: 244.26 g/mol
InChI Key: OQEWXPSTMAAWSP-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as FIT-039, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indazoles and has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a promising candidate for drug development.

Mechanism of Action

6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one exerts its pharmacological effects through the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of cyclin-dependent kinase 5, which is involved in the regulation of cell cycle progression and neuronal development. This compound has also been shown to inhibit glycogen synthase kinase 3β, which is involved in the regulation of various signaling pathways such as Wnt, PI3K/Akt, and NF-κB. Additionally, this compound has been shown to inhibit monoamine oxidase B, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to exhibit neuroprotective effects by inhibiting neuronal cell death and promoting neuronal survival.

Advantages and Limitations for Lab Experiments

6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target sites. It has also been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a valuable tool for studying the role of these targets in various diseases. However, this compound has some limitations as well. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, its pharmacokinetic properties such as its half-life and bioavailability need to be further studied to determine its potential use as a therapeutic agent.

Future Directions

There are several future directions for the research on 6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one. One potential direction is the development of this compound derivatives with improved pharmacokinetic properties and reduced cytotoxicity. Another direction is the investigation of the therapeutic potential of this compound in various diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, the role of this compound in various signaling pathways and its potential use in combination therapies needs to be further studied. Overall, the research on this compound has shown promising results, and further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with various reagents such as ethyl acetoacetate, acetic anhydride, and sodium methoxide. The final product is obtained through a cyclization reaction using acetic acid and hydrogen peroxide.

Scientific Research Applications

6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit potent inhibitory effects on various enzymes and receptors such as cyclin-dependent kinase 5, glycogen synthase kinase 3β, and monoamine oxidase B. These enzymes and receptors play a crucial role in the pathogenesis of various diseases, and inhibition of these targets has been shown to have therapeutic benefits.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-methyl-2,5,6,7-tetrahydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-8-14-12(17-16-8)6-10(7-13(14)18)9-2-4-11(15)5-3-9/h2-5,10H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEWXPSTMAAWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)CC(CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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